(2-Phenoxypropyl)benzene
Description
Nomenclature and Structural Variants of Phenoxypropyl-Substituted Aromatic Compounds
The systematic IUPAC name for the core compound of interest is (2-Phenoxypropyl)benzene. This name precisely describes its structure: a propane (B168953) chain is attached to a benzene (B151609) ring at position 2 of the propyl chain. The same propyl chain is also bonded to an oxygen atom, which in turn is connected to another benzene ring (a phenoxy group).
This structural arrangement allows for several variants, primarily differing in the attachment point of the phenoxy group to the propyl chain and the substitution patterns on the aromatic rings. The primary structural isomers involve the position of the ether linkage on the propyl chain.
(1-Phenoxypropyl)benzene: The phenoxy group is attached to the first carbon of the propyl chain.
This compound: The phenoxy group is attached to the second carbon of the propyl chain.
(3-Phenoxypropyl)benzene: The phenoxy group is attached to the third carbon of the propyl chain.
Further variation can arise from substitution on either of the benzene rings, leading to a vast library of derivatives with potentially different chemical and physical properties. For example, a methyl group on the para position of the phenoxy-bound ring would be named (2-(4-methylphenoxy)propyl)benzene.
Table 1: Structural Isomers of Phenoxypropyl-benzene
| IUPAC Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|---|
| (1-Phenoxypropyl)benzene | C₆H₅-O-CH(CH₂CH₃)-C₆H₅ | N/A | C₁₅H₁₆O | 212.29 |
| This compound | C₆H₅-O-CH(CH₃)-CH₂-C₆H₅ | N/A | C₁₅H₁₆O | 212.29 |
Historical Context and Evolution of Research in Aryl Ether and Alkylarene Chemistry Pertinent to this compound
The synthesis of molecules like this compound is rooted in foundational reactions of organic chemistry developed in the 19th and early 20th centuries. The formation of the two key linkages in this molecule—the aryl ether (C-O) bond and the alkyl-aryl (C-C) bond—has been the subject of extensive research.
The Williamson ether synthesis , developed by Alexander Williamson in 1850, was a seminal discovery for forming ether linkages. core.ac.uksigmaaldrich.com This reaction typically involves an alkoxide reacting with a primary alkyl halide in an SN2 reaction. core.ac.uk For a molecule like this compound, this could theoretically involve the reaction of a phenoxide with a 2-propylbenzene halide. However, the use of secondary halides can lead to competing elimination reactions. libretexts.org
Another cornerstone in aryl ether synthesis is the Ullmann condensation , first reported in the early 1900s. nih.govchegg.com This method traditionally involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol (B47542), often requiring high temperatures and stoichiometric amounts of copper. nih.govrsc.org The Ullmann reaction represented a significant step forward for creating aryl-O bonds, which are generally difficult to form compared to alkyl-O bonds. researchgate.netsigmaaldrich.com
The alkyl-aryl bond component of the molecule draws from the legacy of the Friedel-Crafts reactions , discovered by Charles Friedel and James Crafts in 1877. nih.govyoutube.com Friedel-Crafts alkylation allows for the attachment of alkyl groups to an aromatic ring using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride. nist.govnist.gov This reaction was fundamental to the synthesis of numerous alkylbenzenes. nist.gov However, it is known to have limitations, including the potential for carbocation rearrangements and polyalkylation, where multiple alkyl groups are added to the aromatic ring. youtube.comdtic.mil
These classical methods, while foundational, often suffered from harsh reaction conditions, limited substrate scope, and low yields. The evolution of organic synthesis has since focused on developing milder and more versatile catalytic systems to overcome these challenges.
Current Research Landscape and Emerging Trends for Complex Aromatic Ethers
Modern synthetic chemistry has seen a significant shift towards transition-metal-catalyzed cross-coupling reactions for the construction of C-O bonds, offering much milder conditions and broader functional group tolerance than classical methods. The development of palladium-catalyzed methods, such as the Buchwald-Hartwig amination and etherification, marked a new era in the synthesis of diaryl and alkyl aryl ethers.
Current research continues to refine these methods, with a focus on several key areas:
Advanced Catalysis: There is a strong emphasis on developing more efficient and robust catalyst systems. This includes the use of nickel, which is a more earth-abundant and economical alternative to palladium, for C-O bond activation and coupling reactions. Copper-catalyzed systems, a modern evolution of the Ullmann reaction, are also a major focus, with new ligands being developed to facilitate reactions at lower temperatures and with greater efficiency.
Novel Reagents and Methodologies: Researchers are exploring new reagents to facilitate ether synthesis under mild conditions. For instance, the use of PhenoFluor has been shown to enable alkyl aryl ether bond formation between phenols and alcohols, including for substrates that are challenging for conventional methods like the Mitsunobu reaction.
Sustainability: A significant trend is the move towards "green" chemistry. This involves using more environmentally benign solvents, developing recyclable catalysts, and designing reactions that are more atom-economical. For example, catalytic Williamson ether synthesis has been adapted for high temperatures using weaker, less hazardous alkylating agents, which is particularly useful for industrial-scale synthesis of aromatic ethers like anisole.
Complex Molecule Synthesis: These advanced methods are crucial for the synthesis of complex natural products and pharmaceutical agents where the diaryl or alkyl aryl ether moiety is a key structural component. The ability to form these bonds selectively and in high yield under mild conditions is essential for multi-step syntheses.
A recent study demonstrated the synthesis of (R)-(2-methoxypropyl)benzene, a structurally similar compound, for use in developing molecularly imprinted polymers for sensor applications. This highlights the role of such alkyl-aryl ether structures in modern materials science. The synthesis was achieved via methylation of the corresponding alcohol, and the product was characterized by ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum showed the successful methylation by the appearance of a new peak around 3.4 ppm, and the ¹³C NMR confirmed the structure. This type of research underscores the continued importance of synthesizing and characterizing complex aromatic ethers for advanced applications.
Table 2: Research Findings in Aryl Ether Synthesis
| Research Area | Key Finding | Catalyst/Reagent Example | Significance |
|---|---|---|---|
| Palladium-Catalyzed Coupling | Enabled efficient diaryl ether formation under milder conditions than Ullmann reactions. | Pd complexes with specialized phosphine (B1218219) ligands (e.g., Buchwald ligands) | Revolutionized synthesis of complex ethers for pharmaceuticals and materials. |
| Nickel-Catalyzed C-O Activation | Provided an economical alternative for coupling aryl ethers (as substrates) with various nucleophiles. | Ni(0)/PCy₃ | Expanded the scope of cross-coupling to include more abundant and less reactive aryl ether substrates. |
| Modern Ullmann Coupling | Use of soluble copper catalysts with specific ligands allows for lower reaction temperatures and broader substrate scope. | CuI with ligands like phenanthroline or N,N-dimethylglycine | Improved a classic reaction, making it more practical and versatile for modern synthesis. |
| Novel Etherification Reagents | Development of reagents that enable direct coupling of alcohols and phenols under neutral conditions. | PhenoFluor | Overcomes limitations of classic methods like Mitsunobu for certain substrate classes. |
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| (1-Phenoxypropyl)benzene | C₁₅H₁₆O |
| This compound | C₁₅H₁₆O |
| (3-Phenoxypropyl)benzene | C₁₅H₁₆O |
| (R)-(2-methoxypropyl)benzene | C₁₀H₁₄O |
| Aluminum chloride | AlCl₃ |
| Anisole | C₇H₈O |
| Benzene | C₆H₆ |
| Copper | Cu |
| Nickel | Ni |
| Palladium | Pd |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H16O |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-phenoxypropylbenzene |
InChI |
InChI=1S/C15H16O/c1-13(12-14-8-4-2-5-9-14)16-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3 |
InChI Key |
IIOFSIYBIJKUAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenoxypropyl Benzene and Its Structural Analogues
Retrosynthetic Disconnections and Strategic Design for Phenoxypropyl-Substituted Benzenes
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. numberanalytics.comdeanfrancispress.com This process involves the theoretical cleavage of bonds, known as disconnections, to identify potential synthetic routes. numberanalytics.comdeanfrancispress.com
Key Bond Disconnections and Synthetic Equivalents
For (2-phenoxypropyl)benzene, two primary disconnections are considered:
Carbon-Oxygen (C-O) Ether Bond Disconnection: This is a common strategy for ethers. scripps.edu Disconnecting the bond between the oxygen and the propyl chain generates a phenoxide nucleophile and a propylbenzene (B89791) electrophile. The synthetic equivalents for these fragments would be phenol (B47542) and a (2-halopropyl)benzene, such as (2-bromopropyl)benzene. Alternatively, disconnection can lead to a phenyl electrophile and a 1-phenylpropan-2-oxide nucleophile, with the corresponding synthetic equivalents being a halobenzene and 1-phenylpropan-2-ol.
Carbon-Carbon (C-C) Bond Disconnection: This approach focuses on forming the propylbenzene skeleton. A key disconnection is at the bond between the phenyl ring and the propyl group. This suggests a Friedel-Crafts type reaction between benzene (B151609) and a suitable three-carbon electrophile.
Considerations for Regioselectivity in Aryl Substitutions
When introducing substituents onto the benzene ring, controlling the position of the incoming group (regioselectivity) is critical. libretexts.org
In a scenario where the phenoxypropyl group is assembled on a pre-substituted benzene ring, the directing effects of the existing substituents must be considered. For instance, if synthesizing a derivative like 1-chloro-3-(2-phenoxypropyl)benzene, the order of reactions is crucial. Attaching the propyl group first via Friedel-Crafts acylation followed by reduction would yield an ortho-, para-directing alkyl group. Subsequent chlorination would then lead to a mixture of ortho and para isomers. To achieve the meta-product, one could start with chlorobenzene, perform a Friedel-Crafts acylation (the acyl group is meta-directing), and then reduce the ketone and form the ether. quora.com
Direct Carbon-Oxygen Bond Formation Approaches
These methods directly construct the ether linkage, a central feature of this compound.
Ether Synthesis Strategies
Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. masterorganicchemistry.compressbooks.publibretexts.org For this compound, this could involve reacting sodium phenoxide with (2-bromopropyl)benzene. However, the use of a secondary halide like (2-bromopropyl)benzene can lead to competing elimination reactions. libretexts.org A more viable Williamson approach would be the reaction of the sodium salt of 1-phenylpropan-2-ol with a suitable aryl halide, such as bromobenzene. prepchem.com
Ullmann Condensation: This copper-catalyzed reaction couples an aryl halide with an alcohol. wikipedia.orgorganic-chemistry.org It is particularly useful for forming diaryl ethers but can be adapted for alkyl aryl ethers. wikipedia.orgorganic-chemistry.orgresearchgate.net The synthesis of this compound via this method would involve reacting phenol with (2-bromopropyl)benzene in the presence of a copper catalyst, often at high temperatures. Modern variations of the Ullmann reaction may proceed under milder conditions with the use of specific ligands. organic-chemistry.orgorganic-chemistry.org
Catalytic Coupling Reactions for Aryl Ether Formation
Modern cross-coupling reactions offer efficient and versatile methods for forming C-O bonds.
Buchwald-Hartwig Amination Chemistry Adapted for Ethers: While primarily known for C-N bond formation, palladium-catalyzed Buchwald-Hartwig cross-coupling reactions can also be applied to the synthesis of aryl ethers. organic-chemistry.orgwikipedia.orgethz.ch This reaction typically involves an aryl halide or triflate and an alcohol in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. researchgate.netorganic-chemistry.orgwikipedia.org The synthesis of this compound could be achieved by coupling 1-phenylpropan-2-ol with an aryl halide like bromobenzene.
Copper-Catalyzed Etherification: Recent advancements have led to the development of copper-catalyzed methods for C-O bond formation that can operate at room temperature. chemrxiv.org These methods often employ specific ligands to facilitate the coupling of aryl bromides with a variety of alcohols. chemrxiv.org
Carbon-Carbon Bond Formation Methodologies to the Benzene Core
These strategies focus on constructing the propylbenzene portion of the molecule.
Friedel-Crafts Acylation Followed by Reduction: A common and effective method to avoid the carbocation rearrangements often seen in Friedel-Crafts alkylation is to first perform a Friedel-Crafts acylation. masterorganicchemistry.comyoutube.com For the synthesis of a propylbenzene backbone, benzene can be acylated with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form propiophenone. researchgate.netpearson.com The resulting ketone is then reduced to the corresponding alkane, for example, through a Wolff-Kishner or Clemmensen reduction, to yield propylbenzene. youtube.comresearchgate.net This propylbenzene can then be further functionalized to introduce the phenoxy group.
Grignard Reaction: Grignard reagents provide a powerful tool for C-C bond formation. organic-chemistry.org To form a propylbenzene structure, a Grignard reagent derived from a benzyl (B1604629) halide, such as benzylmagnesium chloride, can be reacted with an ethylating agent like diethyl sulfate. google.comwikipedia.orgorgsyn.org Alternatively, the reaction of a phenyl Grignard reagent with propylene (B89431) oxide can yield 1-phenylpropan-2-ol, a key intermediate for subsequent etherification. mdma.ch
Friedel-Crafts Alkylation and Acylation Strategies for Propyl Chain Introduction
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for attaching substituents to an aromatic ring. wikipedia.org It is broadly categorized into alkylation and acylation, both of which are forms of electrophilic aromatic substitution. wikipedia.orgsavemyexams.com
Friedel-Crafts Alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). iitk.ac.inmt.com The Lewis acid activates the alkyl halide, facilitating the formation of a carbocation electrophile which is then attacked by the nucleophilic benzene ring. libretexts.orglibretexts.org For the synthesis of a propyl-substituted benzene, a propyl halide like 1-chloropropane (B146392) or 2-chloropropane (B107684) would be used.
However, Friedel-Crafts alkylation has significant limitations:
Carbocation Rearrangement: When using a primary alkyl halide like 1-chloropropane, the initially formed primary carbocation is prone to rearrange via a hydride shift to a more stable secondary carbocation. libretexts.orgmasterorganicchemistry.com This results in the formation of isopropylbenzene (cumene) as the major product instead of the desired n-propylbenzene. libretexts.orgmasterorganicchemistry.com
Polyalkylation: The introduction of an alkyl group activates the aromatic ring, making it more nucleophilic and susceptible to further alkylation. libretexts.orglibretexts.org This often leads to a mixture of mono-, di-, and polyalkylated products, which can be difficult to separate. libretexts.orglibretexts.org Using a large excess of benzene can favor mono-alkylation. libretexts.org
Substrate Limitations: The reaction fails with strongly deactivated aromatic rings, such as those bearing nitro or acyl groups, and with rings containing basic amino groups that react with the Lewis acid catalyst. libretexts.orglibretexts.org
Friedel-Crafts Acylation provides a reliable alternative to overcome the issue of carbocation rearrangement. masterorganicchemistry.com In this reaction, an acyl halide (like propanoyl chloride) or an acid anhydride (B1165640) is reacted with the aromatic ring using a Lewis acid catalyst. savemyexams.comsavemyexams.com This forms an acylium ion, which is resonance-stabilized and does not undergo rearrangement. masterorganicchemistry.comlibretexts.org The product is a ketone (e.g., propiophenone).
Key features of Friedel-Crafts Acylation:
No Rearrangement: The stability of the acylium ion prevents skeletal rearrangements, allowing for the introduction of a straight-chain acyl group. masterorganicchemistry.com
Deactivation: The resulting ketone product has an electron-withdrawing acyl group that deactivates the aromatic ring towards further substitution, thus preventing polyacylation. libretexts.orglibretexts.org
Subsequent Reduction: The ketone can be subsequently reduced to the desired alkyl chain using methods like the Clemmensen reduction (using zinc-mercury amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). wikipedia.orgyoutube.com This two-step acylation-reduction sequence is a standard method for producing straight-chain alkylbenzenes like n-propylbenzene.
The following table summarizes the key differences between these two Friedel-Crafts strategies for introducing a three-carbon chain.
| Feature | Friedel-Crafts Alkylation | Friedel-Crafts Acylation |
| Electrophile | Carbocation | Acylium ion |
| Carbocation Rearrangement | Common, especially with primary halides libretexts.orgmasterorganicchemistry.com | Does not occur masterorganicchemistry.comlibretexts.org |
| Poly-substitution | Common, as the product is activated libretexts.orglibretexts.org | Prevented, as the product is deactivated libretexts.orglibretexts.org |
| Product of Initial Reaction | Alkylbenzene | Phenylketone |
| Suitability for n-Propylbenzene | Poor, leads to isopropylbenzene libretexts.org | Good, via subsequent reduction of the ketone wikipedia.orgyoutube.com |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon bonds, offering a modern alternative to classical methods. tcichemicals.comnih.govdtu.dk These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, catalyzed by a transition metal complex, most commonly palladium or nickel. tcichemicals.comrsc.org
Suzuki Coupling: This reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. It is widely used due to the stability and low toxicity of the boron reagents. For synthesizing a phenoxypropylated benzene derivative, one could couple a phenoxypropyl boronic acid with an aryl halide or vice versa.
Negishi Coupling: The Negishi coupling reaction pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. rsc.org Organozinc reagents are highly reactive, often leading to high yields and tolerating a wide range of functional groups. hep.com.cn This method has been successfully used to synthesize various substituted benzenes. acs.orgdoi.org The general scheme involves the reaction of an aryl halide with a phenoxypropylzinc halide or a phenoxypropyl halide with an arylzinc halide.
Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide, typically catalyzed by nickel or palladium complexes. researchgate.net This was one of the first cross-coupling methods developed and is highly efficient for forming C-C bonds. researchgate.net
The general catalytic cycle for these cross-coupling reactions involves three key steps:
Oxidative Addition: The organic halide adds to the low-valent metal catalyst (e.g., Pd(0)), forming a higher-valent organometallic intermediate (e.g., R-Pd(II)-X).
Transmetalation: The organometallic coupling partner (e.g., from boron, zinc, or magnesium) transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the low-valent catalyst.
The table below compares the key features of these prominent cross-coupling reactions.
| Coupling Reaction | Organometallic Reagent | Catalyst (Typical) | Key Advantages |
| Suzuki | Organoboron (e.g., boronic acid) | Palladium | Stable, commercially available, and environmentally benign reagents. |
| Negishi | Organozinc | Palladium or Nickel | High reactivity and functional group tolerance. rsc.orghep.com.cn |
| Kumada | Grignard (Organomagnesium) | Nickel or Palladium | High reactivity, readily available Grignard reagents. researchgate.net |
Ring-Closing Olefin Metathesis for Construction of Substituted Benzene Systems
Ring-Closing Olefin Metathesis (RCM) has emerged as a powerful strategy for the synthesis of cyclic compounds, including aromatic systems. nih.govsci-hub.ru This approach allows for the construction of substituted benzene rings from acyclic triene precursors, offering a unique retrosynthetic pathway that is distinct from traditional aromatic substitution methods. researchgate.net
The general strategy involves a tandem RCM/aromatization sequence. researchgate.net
Precursor Synthesis: An appropriately substituted acyclic precursor, typically a 1,5,7-trien-4-ol or a related structure, is synthesized. nih.gov
Ring-Closing Metathesis (RCM): The triene precursor is treated with a ruthenium-based catalyst, such as a Grubbs' catalyst. The catalyst facilitates the formation of a six-membered ring by forming new double bonds between the terminal olefin groups.
Aromatization: The resulting cyclic intermediate readily aromatizes to form the stable benzene ring. This aromatization can occur via dehydration (from a trien-ol precursor) or tautomerization (from a trien-one precursor). organic-chemistry.orgnih.gov
The efficiency of the RCM reaction can be influenced by steric effects and the substitution pattern of the alkene moieties. organic-chemistry.org First-generation Grubbs' catalysts are often sufficient for disubstituted alkenes at room temperature, while more sterically hindered trisubstituted or tetrasubstituted alkenes may require second-generation catalysts and higher temperatures. organic-chemistry.org This methodology has proven effective for preparing a wide variety of substituted benzenes and phenols that might be difficult to access through classical routes. nih.govresearchgate.net
Stereoselective Synthesis of Chiral Phenoxypropylated Benzene Derivatives
The synthesis of specific enantiomers or diastereomers of chiral molecules is of paramount importance, particularly in pharmaceutical and materials science. nih.gov For this compound, the chiral center is at the C2 position of the propyl chain. Stereoselective synthesis aims to produce a single stereoisomer in high purity.
Several strategies can be employed for the asymmetric synthesis of such compounds:
Catalytic Asymmetric Synthesis: This is one of the most efficient approaches, using a small amount of a chiral catalyst to induce stereoselectivity. scispace.com For instance, an asymmetric reduction of a ketone precursor, such as 1-phenyl-1-phenoxypropan-2-one, using a chiral reducing agent or a catalyst like a chiral oxazaborolidine (Corey-Bakshi-Shibata reduction) could yield an enantiomerically enriched alcohol. Subsequent deoxygenation would provide the chiral this compound. Chiral transition metal complexes, often featuring ligands like BINOL or Salen derivatives, are also widely used in various asymmetric transformations. mdpi.comnih.gov
Chiral Pool Synthesis: This method utilizes readily available enantiopure starting materials from nature. For example, a chiral three-carbon synthon could be elaborated through a series of reactions to build the final phenoxypropylated benzene structure, preserving the initial stereochemistry.
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a reaction diastereoselectively. After the desired stereocenter is created, the auxiliary is removed. For example, a chiral auxiliary could be used to guide the stereoselective alkylation of a precursor molecule.
Enzymatic and Biocatalytic Methods: Enzymes, such as lipases or reductases, can exhibit high stereoselectivity. scispace.comrsc.org For example, a lipase (B570770) could be used for the kinetic resolution of a racemic mixture of a phenoxypropylated alcohol intermediate through enantioselective acylation. scispace.com
The choice of method depends on factors like the desired scale, the availability of catalysts and starting materials, and the required level of enantiomeric purity.
| Strategy | Principle | Example Application |
| Catalytic Asymmetric Synthesis | A chiral catalyst creates a chiral environment for the reaction. scispace.com | Asymmetric reduction of a ketone precursor using a chiral catalyst. |
| Chiral Pool Synthesis | Utilizes enantiopure starting materials from nature. | Building the target molecule from a chiral 3-carbon building block. |
| Chiral Auxiliaries | A temporary chiral group directs the stereochemical outcome. | Diastereoselective alkylation guided by a removable chiral group. |
| Biocatalysis | Enzymes catalyze reactions with high stereoselectivity. rsc.org | Kinetic resolution of a racemic alcohol intermediate using a lipase. scispace.com |
Advanced Synthetic Transformations and Functional Group Interconversions on Phenoxypropylated Benzenes
Once the core this compound scaffold is assembled, it can be further modified through a variety of advanced synthetic transformations and functional group interconversions (FGIs). imperial.ac.uk FGIs are fundamental processes in organic synthesis that convert one functional group into another without altering the carbon skeleton. imperial.ac.uk These transformations allow for the synthesis of a diverse library of analogues for various applications.
Common transformations on the aromatic rings could include:
Electrophilic Aromatic Substitution: Halogenation (with Br₂ or Cl₂), nitration (with HNO₃/H₂SO₄), or further Friedel-Crafts reactions can introduce new substituents onto either the benzene or the phenoxy ring. The existing substituents will direct the position of the incoming group.
Cross-Coupling Reactions: If a halogen atom is present on one of the rings, it can be used as a handle for further C-C or C-heteroatom bond formation via Suzuki, Sonogashira, Buchwald-Hartwig, or other coupling reactions.
Directed Ortho-Metalation (DoM): A directing group on one of the rings can facilitate deprotonation at the ortho position with a strong base, followed by quenching with an electrophile to introduce a new substituent with high regioselectivity.
Modifications on the propyl chain could involve:
Oxidation/Reduction: If a hydroxyl group is present on the chain (as in a precursor alcohol), it can be oxidized to a ketone or reduced to an alkane.
Nucleophilic Substitution: A leaving group (like a halide or a sulfonate ester) on the propyl chain can be displaced by various nucleophiles (e.g., azides, cyanides, amines) to introduce new functionalities. vanderbilt.edu
These transformations enable the fine-tuning of the molecule's properties by systematically altering its structure.
Mechanistic Investigations of 2 Phenoxypropyl Benzene Reactions
Electrophilic Aromatic Substitution Pathways on Substituted Benzene (B151609) Rings
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. uomustansiriyah.edu.iq The introduction of a substituent onto the benzene ring influences both the rate of reaction (reactivity) and the position of the incoming electrophile (regioselectivity). studymind.co.uklibretexts.org These effects are governed by a combination of inductive and resonance effects exerted by the substituent. libretexts.orglibretexts.org
Influence of Phenoxypropyl Substituent on Reactivity and Regioselectivity
Inductive Effect : This effect is transmitted through sigma bonds. Oxygen is more electronegative than carbon, so the phenoxy part of the substituent exerts an electron-withdrawing inductive effect (-I), which tends to deactivate the benzene ring it is attached to. libretexts.orglumenlearning.com The alkyl (propyl) part of the substituent is generally considered to be weakly electron-donating (+I).
Resonance Effect : This effect involves the delocalization of lone pairs or pi electrons. stpeters.co.in The oxygen atom of the ether linkage possesses lone pairs of electrons that can be delocalized into the attached benzene ring's pi system. libretexts.orgstpeters.co.in This donation of electron density (+R or +M effect) increases the electron density of the ring, particularly at the ortho and para positions. stpeters.co.inlkouniv.ac.in
For the phenoxy ring, the ether oxygen acts as an activating group because the resonance effect, which donates electron density, outweighs the inductive effect, which withdraws it. libretexts.orglibretexts.org This makes the ring more reactive towards electrophiles than benzene itself. libretexts.orglumenlearning.com The increased electron density is concentrated at the ortho and para positions, making these sites the preferred locations for electrophilic attack. Therefore, the phenoxypropyl substituent is an ortho, para-director and an activating group . stpeters.co.in
Conversely, for the benzene ring substituted with the propyl chain, the primary influence is the weak electron-donating inductive effect of the alkyl group, which also activates the ring and directs incoming electrophiles to the ortho and para positions. libretexts.org
| Substituent Group | Effect on Reactivity | Directing Influence | Governing Effects |
|---|---|---|---|
| Phenoxy (-OAr) | Activating | Ortho, Para | +R > -I |
| Alkyl (-R) | Activating | Ortho, Para | +I |
Detailed Reaction Mechanisms and Transition State Analysis
The generally accepted mechanism for electrophilic aromatic substitution proceeds in two main steps. msu.edumasterorganicchemistry.com Recent studies, however, suggest that this classic mechanism might be an oversimplification, with some reactions potentially proceeding through concerted pathways or involving intermediate complexes beyond the traditional sigma complex. acs.org
Classic Two-Step Mechanism:
Formation of the Arenium Ion (Sigma Complex): The reaction begins with the attack of the aromatic ring's π-electron system on a strong electrophile (E+). masterorganicchemistry.com This step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring. msu.edumasterorganicchemistry.com The result is a resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex. byjus.com For (2-phenoxypropyl)benzene, attack at the ortho or para position of the phenoxy-substituted ring results in an arenium ion where one of the resonance structures allows the positive charge to be delocalized onto the ether oxygen atom. This additional resonance stabilization is why ortho and para products are favored.
Deprotonation to Restore Aromaticity: In the second, fast step, a base in the reaction mixture removes a proton from the sp³-hybridized carbon of the arenium ion. masterorganicchemistry.combyjus.com This restores the aromatic π-system and yields the final substituted product. msu.edu
Transition State Considerations:
The reaction proceeds through transition states for each step. masterorganicchemistry.com The first transition state, leading to the arenium ion, is high in energy due to the loss of aromaticity. lkouniv.ac.in Computational studies and kinetic analyses of related systems suggest that the stability of the arenium ion intermediate largely dictates the reaction's regioselectivity. stpeters.co.inacs.org For ortho/para-directing activators like the phenoxy group, the transition states leading to ortho and para intermediates are lower in energy than the transition state leading to the meta intermediate. lkouniv.ac.in This is because the charge in the ortho and para intermediates can be delocalized onto the activating substituent, a stabilizing interaction that is not possible in the meta intermediate. stpeters.co.inlkouniv.ac.in Some modern research also considers the role of initial π-complexes that form before the σ-complex, which can influence the reaction pathway. acs.orgrsc.org
Nucleophilic Substitution Reactions Involving Aryl or Alkyl Centers
While the electron-rich aromatic rings of this compound are primed for electrophilic attack, nucleophilic substitution is also possible under specific conditions, targeting either the aryl or alkyl portions of the molecule.
Nucleophilic Aromatic Substitution (SNA_r): This type of reaction is generally difficult for simple aryl halides and ethers because the electron-rich nature of the benzene ring repels incoming nucleophiles. libretexts.org For S_NAr to occur readily, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho and/or para to a leaving group. libretexts.orgyoutube.com The rings in this compound lack such strong EWGs, making them largely unreactive towards nucleophilic aromatic substitution under standard conditions. The reaction would require extremely harsh conditions, such as high temperatures and pressures, as seen in processes like the Dow process for phenol (B47542) synthesis. libretexts.org The mechanism for activated systems involves a two-step addition-elimination process, proceeding through a negatively charged intermediate known as a Meisenheimer complex. youtube.comstudysmarter.co.uk
Nucleophilic Aliphatic Substitution: The propyl chain of this compound offers a potential site for nucleophilic substitution. The carbon atom attached to the benzene ring (the benzylic position) is a potential target. However, in this compound, the leaving group would need to be attached to the propyl chain. If a derivative, such as (2-bromo-1-phenoxyethyl)benzene, were considered, nucleophilic substitution at the benzylic carbon could occur via S_N1 or S_N2 mechanisms, depending on the substrate, nucleophile, and reaction conditions. S_N1 reactions proceed through a carbocation intermediate and are favored by polar protic solvents, while S_N2 reactions involve a backside attack in a single concerted step. ncert.nic.in
Reactions at the Ether Linkage: Cleavage and Functionalization
The ether linkage is a key functional group in this compound and is susceptible to cleavage under harsh conditions, typically involving strong acids.
The most common method for cleaving aryl-alkyl ethers is treatment with strong mineral acids like hydroiodic acid (HI) or hydrobromic acid (HBr). The reaction mechanism involves the protonation of the ether oxygen by the strong acid, making it a better leaving group. This is followed by a nucleophilic attack by the halide ion (I⁻ or Br⁻).
The cleavage can occur via two pathways, depending on which C-O bond is broken:
Attack at the Alkyl Carbon: The halide ion can attack the sp³-hybridized carbon of the propyl group. This usually proceeds via an S_N2 mechanism if the carbon is primary or secondary, or an S_N1 mechanism if it's a stable tertiary carbocation. For this compound, the attack would be at a secondary carbon.
Attack at the Aryl Carbon: Cleavage of the aryl-oxygen bond is much more difficult due to the high strength of the sp² C-O bond and the instability of the resulting phenyl cation. This pathway is generally not favored.
Therefore, the reaction of this compound with HBr or HI would be expected to yield a phenol and a propyl halide.
Catalytic Reaction Mechanisms and Kinetic Studies Involving Phenoxypropylated Ligands or Substrates
While specific catalytic studies on this compound are not widely reported, the phenoxypropyl moiety is related to the broader and well-studied class of phenoxy-imine (FI) and other phenoxy-containing ligands used in coordination chemistry and catalysis. mdpi.comresearchgate.net These ligands are used to stabilize metal centers in catalysts for various reactions, including olefin polymerization. mdpi.com
In these catalytic systems, the electronic and steric properties of the phenoxy-containing ligand are crucial for the catalyst's activity and selectivity. researchgate.netnih.gov
Mechanism: In a typical polymerization reaction catalyzed by a Group 4 metal complex with phenoxy-type ligands, the mechanism involves coordination of the olefin monomer to the active metal center, followed by insertion into the metal-alkyl bond. The ligand framework remains attached to the metal throughout the catalytic cycle, influencing the electronic environment of the metal and the steric accessibility of the active site.
Kinetics and Ligand Effects: Kinetic studies on such systems reveal that the nature of the substituents on the phenoxy ring can significantly impact the reaction rate. nih.gov Electron-donating groups on the phenoxy ligand can increase the electron density at the metal center, which may enhance its catalytic activity. nih.gov Conversely, the steric bulk of the ligand can influence the selectivity of the polymerization and the molecular weight of the resulting polymer. mdpi.com The development of novel ligands, including those based on pincer-type frameworks (e.g., PSiP ligands), continues to be an active area of research for creating highly efficient and selective catalysts for a range of chemical transformations, including hydrogenation and hydrosilylation. dal.ca
| Reaction Type | Target Site | Key Reagents/Conditions | Plausible Mechanism |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Aromatic Rings | Electrophile (e.g., Br2/FeBr3, HNO3/H2SO4) | Two-step (Arenium ion) or Concerted |
| Nucleophilic Aromatic Substitution | Aromatic Rings | Strong Nucleophile, requires EWGs (not present) | Addition-Elimination (Meisenheimer complex) - Unlikely |
| Ether Cleavage | Ether Linkage (C-O bond) | Strong Acid (HBr, HI) | SN1 / SN2 after protonation |
| Catalytic Reactions (as ligand) | Metal Center | Transition Metal (e.g., Ti, Zr, Ni) | Coordination-Insertion, etc. |
Advanced Characterization Techniques and Spectroscopic Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (2-Phenoxypropyl)benzene, providing detailed information about the hydrogen (¹H) and carbon-¹³ (¹³C) atomic environments within the molecule.
In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons are influenced by their local electronic environment. Protons on the aromatic rings of this compound typically appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the ring current. libretexts.orgmsu.edu The protons of the propyl chain exhibit characteristic signals at higher field positions. The methine (CH) proton adjacent to the oxygen atom is expected to be deshielded compared to the methylene (B1212753) (CH₂) and methyl (CH₃) protons further down the chain. libretexts.org Spin-spin coupling between adjacent non-equivalent protons provides valuable information about the connectivity of the atoms in the propyl chain.
¹³C NMR spectroscopy complements the ¹H NMR data by providing a spectrum of the carbon framework. The chemical shifts of the carbon atoms in the aromatic rings are typically found in the δ 110-160 ppm range. The carbon atoms of the propyl chain resonate at higher field strengths. The carbon atom bonded to the oxygen (C-O) will be the most deshielded of the propyl carbons.
For instance, in related phenoxypropyl derivatives, ¹H NMR titration studies in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) have been used to determine binding constants with various anions. nih.gov Similarly, the analysis of related compounds like N-phenylacrylamide derivatives shows distinct signals for aromatic and alkyl protons. rsc.org
Table 1: Representative NMR Data for this compound Analogs
| Nucleus | Functional Group | Chemical Shift Range (ppm) | Notes |
| ¹H | Aromatic (Ar-H) | 6.5 - 8.0 | Influenced by substitution pattern on the benzene (B151609) rings. libretexts.orgmsu.edu |
| ¹H | Methine (O-CH) | ~4.5 - 5.0 | Deshielded due to proximity to the electronegative oxygen atom. |
| ¹H | Methylene (CH₂) | ~1.8 - 2.2 | |
| ¹H | Methyl (CH₃) | ~1.0 - 1.3 | |
| ¹³C | Aromatic (Ar-C) | 110 - 160 | |
| ¹³C | Methylene (C-O) | ~70 - 80 | Deshielded by the adjacent oxygen atom. |
| ¹³C | Methylene (CH₂) | ~20 - 30 | |
| ¹³C | Methyl (CH₃) | ~10 - 15 |
Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation patterns of this compound. In a typical electron ionization (EI) mass spectrum, the molecule is ionized, leading to the formation of a molecular ion (M⁺•), which corresponds to the molecular weight of the compound. For this compound (C₁₅H₁₆O), the expected monoisotopic mass is approximately 212.12 g/mol .
The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for alkylbenzenes and ethers include cleavage of the C-C and C-O bonds. core.ac.uk For this compound, characteristic fragments would likely arise from the loss of the propyl group, the phenoxy group, or parts of the propyl chain.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition with high accuracy. rsc.org For example, the radical cation of benzene and its fragments are well-studied and provide a basis for understanding the fragmentation of more complex alkylbenzenes. core.ac.uk
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Possible Fragment Structure | Fragmentation Pathway |
| 212 | [C₁₅H₁₆O]⁺• | Molecular Ion |
| 119 | [C₇H₇O]⁺ | Cleavage of the propyl-oxygen bond |
| 94 | [C₆H₅O]⁺• | Loss of the propylbenzene (B89791) radical |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in alkylbenzenes |
| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of the side chain and oxygen |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from reaction mixtures and impurities.
High-Performance Liquid Chromatography (HPLC) is a powerful method for both qualitative and quantitative analysis. A reversed-phase HPLC system, often with a C18 column, can be used to separate this compound from related compounds. kemdikbud.go.id The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. kemdikbud.go.id Detection is commonly performed using a UV detector, as the aromatic rings of the compound absorb UV light. kemdikbud.go.id The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification.
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another vital technique. GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer for identification. This combination provides both the retention time from the GC and the mass spectrum of each component, offering a high degree of confidence in the identification and purity assessment of this compound.
For instance, the synthesis of related benzimidazole (B57391) derivatives often employs column chromatography on silica (B1680970) gel with eluents like ethyl acetate/hexane for purification.
X-ray Crystallography for Solid-State Molecular Conformation and Packing (for crystalline derivatives)
While this compound itself is a liquid at room temperature, its crystalline derivatives can be analyzed using X-ray crystallography to determine their precise three-dimensional molecular structure and how the molecules are arranged in the solid state. This technique provides definitive information on bond lengths, bond angles, and torsional angles.
For a suitable crystalline derivative, a single crystal is irradiated with X-rays. The resulting diffraction pattern is used to construct an electron density map of the crystal, from which the positions of the individual atoms can be determined. This allows for an unambiguous determination of the molecular conformation, including the orientation of the phenyl and phenoxy groups relative to each other.
Studies on related structures, such as derivatives of 1,3,5-Tris(2-isopropylphenoxymethyl)benzene, have been successfully characterized by single-crystal X-ray diffraction. researchgate.net Similarly, the crystal structures of inclusion complexes involving phenoxypropyl-containing macrocycles have been elucidated, revealing detailed hydrogen bonding interactions. nih.gov The development of serial crystallography techniques, including those at synchrotrons, has expanded the possibilities for analyzing even microcrystals. mdpi.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. The IR spectrum shows absorption bands at specific frequencies corresponding to these vibrations.
Key expected IR absorption bands for this compound include:
Aromatic C-H stretching: around 3000-3100 cm⁻¹ mvpsvktcollege.ac.in
Aliphatic C-H stretching: just below 3000 cm⁻¹ libretexts.org
Aromatic C=C stretching: in the region of 1450-1600 cm⁻¹ libretexts.org
C-O-C (ether) stretching: typically a strong band between 1000-1300 cm⁻¹
Out-of-plane C-H bending: in the 675-900 cm⁻¹ region, which can provide information about the substitution pattern of the benzene rings mvpsvktcollege.ac.in
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. this compound contains two benzene rings, which are chromophores that absorb UV light.
The UV-Vis spectrum is expected to show absorptions characteristic of the benzene rings. A typical benzene ring exhibits a strong absorption band around 204 nm (a π→π* transition) and a weaker, structured band around 254 nm (also a π→π* transition, but symmetry-forbidden). azooptics.com The presence of the phenoxy and propyl substituents may cause slight shifts in the positions and intensities of these absorption bands. The wavelength of maximum absorbance is denoted as λ(max). azooptics.com For example, benzoic acid has a λ(max) at 230 nm. libretexts.org
Table 3: Summary of Spectroscopic Data
| Technique | Information Provided | Expected Observations for this compound |
| NMR | Structural elucidation, proton and carbon environments | Distinct signals for aromatic and aliphatic protons/carbons. |
| MS | Molecular weight, fragmentation patterns | Molecular ion peak and characteristic fragment ions. |
| HPLC/GC | Purity assessment, separation | Single major peak for a pure sample. |
| X-ray Crystallography | 3D structure, molecular packing (for derivatives) | Precise bond lengths, angles, and conformation. |
| IR | Functional group identification | Characteristic bands for aromatic rings, C-H, and C-O bonds. mvpsvktcollege.ac.inlibretexts.org |
| UV-Vis | Electronic transitions, conjugation | Absorption bands characteristic of the benzene chromophores. azooptics.com |
Theoretical and Computational Chemistry of 2 Phenoxypropyl Benzene and Analogues
Density Functional Theory (DFT) Studies for Electronic Structure, Geometry Optimization, and Energetics
Density Functional Theory (DFT) has become a important tool for investigating the electronic structure, optimizing molecular geometries, and determining the energetics of organic molecules like (2-Phenoxypropyl)benzene. researchgate.netdtu.dk DFT methods offer a good balance between computational cost and accuracy, making them suitable for studying medium to large-sized molecules. dtu.dk
In DFT, the fundamental variable is the electron density, from which all ground-state properties of the system can be derived. dtu.dk Various functionals, such as B3LYP and M06-2X, are used in conjunction with different basis sets (e.g., 6-31G(d,p), aug-cc-pVDZ) to perform these calculations. researchgate.netnih.gov The choice of functional and basis set is critical for obtaining reliable results and is often benchmarked against experimental data or higher-level computational methods. nih.gov
Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.gov This process provides key information about bond lengths, bond angles, and dihedral angles. For instance, studies on benzene (B151609) and its derivatives have shown good agreement between DFT-optimized geometries and experimental data. researchgate.net
Energetics calculations using DFT can predict various thermodynamic properties, such as heats of formation, reaction energies, and activation barriers. nih.gov These calculations are essential for understanding the stability of different conformers and the feasibility of chemical reactions. For example, DFT has been used to investigate the interaction energies in non-covalently bound molecular clusters, which is relevant for understanding the behavior of this compound analogues in condensed phases. researchgate.net
HOMO-LUMO Analysis and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry that utilizes the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactivity. wikipedia.orglibretexts.orglibretexts.org The HOMO is the orbital most likely to donate electrons in a reaction, representing the nucleophilic character of a molecule, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilic character. libretexts.orgresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity because it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a larger gap indicates greater stability. nih.gov
For aromatic compounds like this compound, the HOMO and LUMO are typically associated with the π-electron systems of the benzene rings. libretexts.orgresearchgate.net The distribution of these frontier orbitals across the molecule can pinpoint the most probable sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net For instance, in substituted benzenes, the location of the HOMO and LUMO can be significantly influenced by the nature and position of the substituents. researchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Benzene | -6.75 | -1.15 | 5.60 |
| Phenol (B47542) | -6.30 | -1.05 | 5.25 |
| Toluene | -6.50 | -1.10 | 5.40 |
Note: The values in this table are illustrative and would need to be calculated specifically for this compound and its analogues using appropriate DFT methods.
Prediction of Spectroscopic Properties and Reactivity Indices
DFT calculations are widely used to predict various spectroscopic properties, providing valuable information that can be compared with experimental data. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. nih.gov Similarly, electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions between molecular orbitals. researchgate.net
Beyond spectroscopic predictions, DFT is instrumental in calculating a range of reactivity indices that quantify different aspects of a molecule's chemical behavior. mdpi.comresearchgate.net These indices are derived from the conceptual framework of DFT and provide a quantitative basis for understanding and predicting reactivity. frontiersin.org
Some key global reactivity indices include:
Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is related to the negative of the chemical potential (μ). researchgate.netresearchgate.net
Chemical Hardness (η): A measure of the resistance of a molecule to change its electron configuration. It is related to the second derivative of the energy with respect to the number of electrons. researchgate.netresearchgate.net
Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud of a molecule can be polarized. researchgate.net
Electrophilicity Index (ω): A global index that measures the energy lowering of a system when it accepts electrons from the environment. researchgate.netmdpi.com
Local reactivity indices, such as the Fukui function, provide information about the reactivity of specific atomic sites within a molecule, identifying which regions are more susceptible to nucleophilic, electrophilic, or radical attack. mdpi.comias.ac.in
| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |
|---|---|---|---|
| Benzene | 3.95 | 2.80 | 2.79 |
| Phenol | 3.68 | 2.63 | 2.57 |
| Toluene | 3.80 | 2.70 | 2.67 |
Note: The values in this table are illustrative and would need to be calculated specifically for this compound and its analogues using appropriate DFT methods.
Molecular Dynamics (MD) Simulations to Explore Conformational Space and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a powerful computational tool for studying the dynamic behavior of molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms and molecules, offering insights into conformational changes, intermolecular interactions, and other dynamic processes. koreascience.kr
For a flexible molecule like this compound, MD simulations can be used to explore its vast conformational space. researchgate.net This involves simulating the molecule in a given environment (e.g., in a solvent or in the gas phase) and observing how its structure evolves over time. By analyzing the simulation trajectory, one can identify the most populated conformations, the energy barriers between them, and the timescales of conformational transitions.
MD simulations are also invaluable for studying intermolecular interactions. researchgate.net For example, they can be used to simulate the behavior of this compound in a solution, providing information about its solvation structure and how it interacts with solvent molecules. This is crucial for understanding its solubility and other solution-phase properties. Furthermore, MD simulations can be used to model the binding of this compound analogues to target proteins, which is a key step in rational drug design.
Computational Studies on Reaction Pathways and Transition States
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. nih.gov This involves identifying the stationary points on this surface, including minima (reactants and products) and first-order saddle points, which correspond to transition states. arxiv.org
For reactions involving this compound or its analogues, computational methods can be used to:
Propose plausible reaction pathways: By exploring different possible routes from reactants to products, computational studies can help to identify the most likely reaction mechanism. researchgate.netresearchgate.net
Locate transition state structures: The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. rsc.org Identifying its structure is crucial for understanding the factors that control the reaction rate. arxiv.org
Calculate activation energies: The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction. nih.gov Computational methods can provide accurate estimates of activation energies, allowing for the prediction of reaction rates and the comparison of different reaction pathways. researchgate.net
DFT is a common choice for these studies due to its favorable balance of accuracy and computational cost. nih.gov More advanced ab initio methods may be used for higher accuracy, particularly for reactions where electron correlation effects are important. arxiv.org The insights gained from these computational studies can guide experimental work and contribute to a deeper understanding of the chemical reactivity of this compound and its analogues.
Functionalization and Derivatization Strategies for 2 Phenoxypropyl Benzene
Synthesis of Substituted Phenoxypropylbenzene Derivatives
The synthesis of substituted phenoxypropylbenzene derivatives primarily involves electrophilic aromatic substitution reactions on either of the two phenyl rings. The specific ring that undergoes substitution and the position of the new substituent are dictated by the directing effects of the existing groups—the phenoxypropyl group and the ether oxygen. Additionally, precursor molecules containing substituted phenol (B47542) or phenylpropane moieties can be coupled to construct these derivatives.
A common strategy involves the reaction of a substituted phenol with a suitably functionalized propylbenzene (B89791) derivative. For instance, various substituted (prop-2-ynyloxy)benzene derivatives have been synthesized by reacting substituted phenols with propargyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in acetone. plos.org This method allows for the introduction of a variety of substituents onto the phenoxy ring, including halogens (bromo, chloro) and alkyl groups (methyl). plos.org The yields of these reactions are influenced by the nature of the substituents; electron-withdrawing groups on the phenol tend to favor the reaction, while electron-donating groups can have the opposite effect. plos.org
Another approach is the direct functionalization of the pre-formed phenoxypropylbenzene skeleton. While specific examples for (2-phenoxypropyl)benzene are not extensively detailed, analogous reactions on similar aryl alkyl ethers demonstrate the feasibility of such transformations. For example, direct, selective α-aryloxyalkyl radical cyanation has been achieved on (3-phenoxypropyl)benzene using photoredox catalysis, selectively introducing a cyano group at the carbon adjacent to the ether oxygen. strath.ac.uk This highlights the potential for regioselective functionalization. Furthermore, asymmetric dearomatization strategies, such as organocatalytic hetero-Diels–Alder reactions, have been developed for non-activated benzenes, offering a pathway to complex chiral spirocyclic products from simple benzene (B151609) derivatives. rsc.org
The following table summarizes examples of synthesized substituted phenoxypropylbenzene-related derivatives and the general synthetic approaches.
| Derivative Name | Substituents | General Synthetic Approach | Reference |
| 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene | 4-Bromo, 2-Chloro on phenoxy ring; alkyne on propyl chain | Reaction of 4-bromo-2-chlorophenol (B165030) with propargyl bromide using K₂CO₃/acetone. | plos.org |
| 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene | 2-Bromo, 4-Methyl on phenoxy ring; alkyne on propyl chain | Reaction of 2-bromo-4-methylphenol (B149215) with propargyl bromide using K₂CO₃/acetone. | plos.org |
| 2,4-dibromo-1-(prop-2-ynyloxy)benzene | 2,4-Dibromo on phenoxy ring; alkyne on propyl chain | Reaction of 2,4-dibromophenol (B41371) with propargyl bromide using K₂CO₃/acetone. | plos.org |
| 1-nitro-4-(prop-2-ynyloxy)benzene | 4-Nitro on phenoxy ring; alkyne on propyl chain | Reaction of 4-nitrophenol (B140041) with propargyl bromide using K₂CO₃/acetone. | plos.org |
| N-{3-[3-(1,3-dioxolan-2-yl)phenoxy]propyl}phthalimide | Dioxolane on phenoxy ring; phthalimide (B116566) on propyl chain | Reaction of a substituted phenol with a functionalized propyl halide. | google.com |
Modification of the Propyl Chain and Phenyl Ether Moieties
The propyl chain and the ether linkage are key targets for modification to introduce new functional groups and alter the molecule's properties. These modifications can impart reactivity for further transformations or confer specific characteristics required for applications such as polymer synthesis or biological activity.
A significant site for functionalization on the propyl chain is the benzylic carbon (the carbon atom attached to the phenyl ring) and the carbon alpha to the ether oxygen. The benzylic position is susceptible to radical reactions, such as bromination using N-bromosuccinimide (NBS), and oxidation of the entire alkyl side chain to a carboxylic acid using strong oxidizing agents like KMnO₄, provided a benzylic hydrogen is present. libretexts.org The carbon adjacent to the ether oxygen is also activated. Research on related aryl alkyl ethers has shown that this α-aryloxyalkyl position can be selectively functionalized via photoredox-catalyzed reactions. strath.ac.uk For example, (3-phenoxypropyl)benzene has been shown to undergo selective cyanation and allylation at this position. strath.ac.uk
Derivatives containing hydroxyl groups on the propyl chain are particularly valuable intermediates. 2-Hydroxy-3-phenoxypropyl acrylate (B77674) (HPPA) is a key monomer derived from the phenoxypropyl structure. researchgate.netnih.gov Its synthesis involves creating a glycerol-derived backbone, which is then functionalized. The presence of the hydroxyl and acrylate groups allows it to be used in photopolymerization to create cross-linked networks. acs.org Similarly, an acetoxy group can be introduced, as seen in the synthesis of N-(2-acetoxy-3-phenoxypropyl)trichloroacetamidine. google.com This derivative is prepared by reacting 2-acetoxy-3-phenoxy-propylamine hydrochloride with trichloroacetamidine. google.com
The ether linkage itself can be formed through Williamson ether synthesis, by reacting a phenoxide with a phenylpropyl halide, or vice versa. Modifications can also involve replacing the oxygen atom with sulfur to create thioether analogues, which have different electronic and geometric properties. wikipedia.org
The table below details various modifications made to the propyl chain of the phenoxypropyl scaffold.
| Modification/Derivative | Functional Group Introduced | Synthetic Strategy | Reference |
| α-Aryloxyalkyl Cyanation | -CN | Photoredox catalysis on the carbon adjacent to the ether oxygen. | strath.ac.uk |
| α-Aryloxyalkyl Allylation | -CH₂CH=CH₂ | Photoredox catalysis on the carbon adjacent to the ether oxygen. | strath.ac.uk |
| 2-Hydroxy-3-phenoxypropyl acrylate (HPPA) | -OH, -O(C=O)CH=CH₂ | Synthesis from glycerol (B35011) and acrylic acid derivatives. | researchgate.net, acs.org |
| N-(2-acetoxy-3-phenoxypropyl) trichloroacetamidine | -OC(O)CH₃, Amidine group | Reaction of 2-acetoxy-3-phenoxy-propylamine with trichloroacetamidine. | google.com |
| Thiol-functionalized 4-alkylphenoxypгopane | -SH | Etherification of a phenol with allyl bromide followed by radical addition of ethanethioic S-acid and hydrolysis. | beilstein-journals.org |
| (S)-2-oxiranylanisole derivative | Imidazolium moiety | Ring opening of an oxirane on the propyl chain with 1-methylimidazole. | researchgate.net |
Incorporation into Polymeric Architectures
The functionalized derivatives of this compound are valuable monomers for the synthesis of polymers with tailored properties. The incorporation of the phenoxypropyl moiety can enhance thermal stability, chemical resistance, and provide handles for further post-polymerization modification or for creating dynamic polymer networks like vitrimers.
A key example is the use of 2-hydroxy-3-phenoxypropyl acrylate (HPPA) in photopolymerization. researchgate.netnih.gov HPPA, which contains a single polymerizable acrylate group, can act as a reactive diluent or comonomer. acs.org When copolymerized with multifunctional monomers like dipentaerythritol (B87275) pentaacrylate, it can reduce resin viscosity and shrinkage while increasing the flexibility of the resulting polymer. acs.org The hydroxyl groups originating from the HPPA units within the polymer network are crucial for creating vitrimers. acs.org These hydroxyls can participate in thermally activated transesterification reactions, allowing the cross-linked polymer network to be reprocessed and healed. acs.org Resins based on HPPA and acrylated epoxidized soybean oil have been used to create self-healing, shape-memory vitrimers via digital light processing (DLP) 3D printing. researchgate.net
Another strategy involves the synthesis of vinyl ethers containing the phenoxypropyl group. For example, copolymers of tetrafluoroethylene (B6358150) and perfluoro(methyl vinyl ether) have been synthesized with perfluoro(2-phenoxypropyl vinyl ether) as a third monomer. acs.org The incorporation of this monomer results in high-performance elastomers that are vulcanizable. acs.org
The phenoxypropyl group can also be part of a larger, more complex prepolymer structure before polymerization. A photocrosslinkable prepolymer, 2-hydroxy-3-[p-(1-{p-[2-hydroxy-3-(vinylcarbonyloxy)propoxy]phenol}-1-phenylethyl)phenoxy]propyl acrylate (HVPA), has been synthesized and characterized. tandfonline.com This large monomer contains multiple reactive sites and bulky aromatic groups, leading to polymers with high reactivity and specific mechanical properties upon UV curing. tandfonline.com
The following table summarizes polymers that incorporate the phenoxypropyl moiety.
| Polymer Type | Incorporated Monomer/Unit | Polymerization Method | Key Feature/Application | Reference |
| Antimicrobial Vitrimer | 2-Hydroxy-3-phenoxypropyl acrylate (HPPA) | Free-radical photopolymerization | Reprocessability, antimicrobial properties, flexibility. | acs.org |
| Self-healing Vitrimer | 2-Hydroxy-3-phenoxypropyl acrylate (HPPA) | Digital Light Processing (DLP) 3D Printing | Self-healing, shape memory, reprocessability. | researchgate.net |
| High-performance Elastomer | Perfluoro(2-phenoxypropyl vinyl ether) | Copolymerization | Vulcanizable, high performance. | acs.org |
| Photocrosslinkable Resin | 2-hydroxy-3-[p-(1-{p-[2-hydroxy-3-(vinylcarbonyloxy)propoxy]phenol}-1-phenylethyl)phenoxy]propyl acrylate (HVPA) | UV Curing | High reactivity, surface coating material. | tandfonline.com |
| Functionalized Polyacrylates | 2-hydroxy-3-phenoxypropyl acrylate | Free-radical polymerization | Component in polymers for personal care applications. | epo.org |
Advanced Research Applications of 2 Phenoxypropyl Benzene Motifs
Applications in Catalysis Research
The unique stereochemical and electronic properties of (2-phenoxypropyl)benzene derivatives make them valuable components in the design of sophisticated catalytic systems. These motifs are found in ligands for homogeneous catalysts and have been explored in studies related to important chemical transformations.
Design and Synthesis of Ligands for Homogeneous Catalysis
Homogeneous catalysis, where the catalyst and reactants exist in the same phase, heavily relies on the design of organic ligands that coordinate to a central metal atom. wikipedia.org These ligands are crucial in tuning the catalyst's activity, selectivity, and stability. nih.govtcichemicals.com The this compound framework has been successfully incorporated into chiral phosphinite ligands, which are instrumental in asymmetric catalysis.
A notable example is the synthesis of the chiral phosphinite ligand [3-[(2S)-2-[(diphenylphosphanyl)oxy]-3-phenoxypropyl]-1-methyl-1H-imidazol-3-ium chloride]. researchgate.net This ligand is synthesized from (S)-1-phenoxy-3-(1-methyl-1H-imidazol-3-ium-3-yl)propan-2-ol chloride and chlorodiphenylphosphine. The resulting ligand, which features the distinct phenoxypropyl moiety, is then combined with various metal precursors to generate active catalysts. The combination of this phosphinite ligand with rhodium, ruthenium, or iridium complexes in the presence of a base like potassium hydroxide (B78521) in isopropanol (B130326) generates catalysts capable of enantioselective reactions. researchgate.net The synthesis of such complex ligands highlights the modularity and utility of the this compound unit in creating a specific chemical environment around a metal center, which is essential for achieving high levels of stereocontrol in chemical reactions. researchgate.netacs.org
Role in Heterogeneous Catalysis Systems
Heterogeneous catalysis involves catalysts in a different phase from the reactants, often a solid catalyst with liquid or gaseous reactants. essentialchemicalindustry.orgwikipedia.org These systems are advantageous for industrial processes due to the ease of separating the catalyst from the product mixture. rsc.org While the this compound motif is more prominently featured in homogeneous catalysis through ligand design, the principles of aromatic compound interactions with catalyst surfaces are relevant.
In typical heterogeneous catalytic processes, such as the hydrogenation of benzene (B151609), the aromatic ring adsorbs onto the surface of a metal catalyst like platinum, palladium, or rhodium. wikipedia.orgupertis.ac.id The efficiency and selectivity of these reactions depend on the nature of the catalyst surface and the interaction with the substrate. mdpi.comnih.gov While specific research detailing the direct role of the this compound molecule itself in heterogeneous systems is not prominent, derivatives are used in the synthesis of materials that can act as catalyst supports. For instance, polymers derived from related phenoxy structures can be functionalized to support catalytic nanoparticles, creating a hybrid system that bridges homogeneous and heterogeneous catalysis.
Catalytic Hydrogenation and Transfer Hydrogenation Studies
Catalytic hydrogenation and transfer hydrogenation are fundamental reactions in organic synthesis, used to reduce unsaturated compounds like ketones, alkenes, and aromatic rings. wikipedia.orgwikipedia.orgtcichemicals.com The development of efficient and selective catalysts for these transformations is a major research focus. nih.gov
The chiral ligand, [3-[(2S)-2-[(diphenylphosphanyl)oxy]-3-phenoxypropyl]-1-methyl-1H-imidazol-3-ium chloride], has demonstrated significant success in the asymmetric transfer hydrogenation of ketones. researchgate.net When this ligand is combined with metal dimers like [Ru(η⁶-arene)(μ-Cl)Cl]₂ or [Rh(μ-Cl)(cod)]₂, highly active catalysts are formed. researchgate.net These catalysts can reduce various aryl alkyl ketones to their corresponding chiral alcohols with high conversions and enantioselectivities. researchgate.net
For example, a rhodium-based catalyst derived from this ligand achieved a 99% conversion in the reduction of (R)-1-phenylethanol within 30 minutes, with a high enantiomeric excess (ee) of 92%. researchgate.net This demonstrates the effectiveness of the this compound-containing ligand in creating a highly selective catalytic environment. The turnover frequency (TOF), a measure of catalyst activity, reached up to 396 h⁻¹ for this reaction. researchgate.net
| Catalyst Precursor | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Time (min) | Turnover Frequency (TOF, h⁻¹) |
|---|---|---|---|---|---|---|
| [Rh(μ-Cl)(cod)]₂ + Ligand | Acetophenone | (R)-1-Phenylethanol | 99 | 92 | 30 | ≤ 396 |
| [Ru(η⁶-p-cymene)(μ-Cl)Cl]₂ + Ligand | Acetophenone | (R)-1-Phenylethanol | 99 | 97 | N/A | N/A |
Contributions to Materials Science Research
In materials science, derivatives of this compound are emerging as key building blocks for creating advanced functional polymers. These materials exhibit unique properties such as reprocessability, self-healing, and shape memory, opening doors for innovative applications.
Polymer Synthesis and Characterization via this compound Derivatives
Derivatives such as 2-hydroxy-2-phenoxypropyl acrylate (B77674) (HPPA) and 2-hydroxy-3-phenoxypropyl acrylate are utilized as monomers in the synthesis of specialized polymers. nih.govacs.org These monomers are particularly important in the production of vitrimers, a novel class of polymers that combines the properties of thermosets and thermoplastics. nih.govacs.orgacs.org
The synthesis often involves the photopolymerization of these acrylate derivatives, sometimes in combination with other monomers like acrylated epoxidized soybean oil (AESO) or dipentaerythritol (B87275) pentaacrylate. acs.orgresearchgate.net The presence of the benzene ring from the phenoxypropyl motif in HPPA contributes to the thermal and mechanical stability of the resulting polymer network. nih.govacs.org Furthermore, the hydroxyl and ester groups are essential for the dynamic transesterification reactions that give vitrimers their unique properties. nih.govacs.org
Characterization of these polymers involves techniques like Dynamic Mechanical Thermal Analysis (DMTA) and Thermogravimetric Analysis (TGA) to determine properties such as glass transition temperature (Tg), storage modulus (G'), and thermal stability. acs.orgresearchgate.net For example, a polymer made from 90% HPPA and 10% AESO, after post-curing, exhibited a high glass transition temperature of 53°C and a char yield of 16.5%, indicating good thermal stability. researchgate.net
| Polymer Composition | Glass Transition Temp. (Tg, °C) | Storage Modulus (G', MPa) | Decomposition Temp. (Tdec-10%, °C) | Char Yield (%) |
|---|---|---|---|---|
| 100% AESO (UV-cured) | 0 | N/A | N/A | N/A |
| 90% HPPA / 10% AESO (UV-cured) | 23 | N/A | N/A | N/A |
| 90% HPPA / 10% AESO (Post-cured at 200°C) | 53 | 0.15 | 335 | 16.5 |
Advanced Functional Materials (e.g., Proton Exchange Membranes, Vitrimers)
The application of this compound derivatives is most prominent in the field of vitrimers. nih.govacs.org Vitrimers are cross-linked polymers capable of rearranging their network topology through thermally activated bond-exchange reactions, which allows them to be reshaped, repaired, and recycled. nih.govacs.org The use of monomers like 2-hydroxy-2-phenoxypropyl acrylate (HPPA) is central to the synthesis of these materials, often via UV-curing in the presence of a transesterification catalyst like zinc acetylacetone (B45752) hydrate (B1144303) (Zn(acac)₂). nih.govacs.orgresearchgate.net
These vitrimers exhibit impressive functional properties. For instance, a vitrimer synthesized from glycerol- and vanillin-based monomers with HPPA demonstrated a tensile strength welding efficiency of up to 114.12% and could be recycled with 75% efficiency through alcoholysis. nih.govacs.org Such materials also show shape-memory properties, adding to their functionality. nih.govacs.org The development of these smart polymers addresses environmental challenges associated with traditional thermosetting plastics. nih.govacs.org
While the this compound motif is a cornerstone for vitrimer chemistry, its role in proton exchange membranes (PEMs) for fuel cells is less direct. PEMs require materials with high proton conductivity and stability. frontiersin.orgmdpi.com Research in PEMs often focuses on sulfonated polymers, such as sulfonated poly(ether ether ketone) (SPEEK) or Nafion, where the sulfonic acid groups facilitate proton transport. mdpi.comwikipedia.org Although benzene rings are a common component of the polymer backbones used for PEMs, the specific this compound structure is not a widely reported motif in the leading PEM materials to date. mdpi.comnih.gov
Limited Public Research on this compound in Supramolecular Chemistry
Despite a comprehensive search for advanced research applications of this compound and its derivatives, there is a notable scarcity of publicly available scientific literature focusing specifically on their roles in supramolecular chemistry and molecular recognition for non-medicinal purposes. The majority of existing research on phenoxypropyl-containing compounds is heavily concentrated in the fields of medicinal chemistry and pharmacology, exploring their potential as therapeutic agents.
The core structure of this compound, the diaryl ether motif, is recognized as a "privileged scaffold" in drug and agrochemical discovery due to its favorable physicochemical properties and ability to interact with biological targets. acs.orgresearchgate.net This has led to extensive synthesis and evaluation of various diaryl ether derivatives for their potential biological activities. acs.orgresearchgate.net
While the principles of molecular recognition are fundamental to these biological interactions, detailed studies of this compound derivatives as synthetic hosts in host-guest chemistry, or as building blocks for novel supramolecular architectures outside of a biological context, are not well-documented in the available literature. Research into areas such as the design of molecular sensors, and the development of new materials based on the self-assembly of this compound derivatives is not readily found.
Similarly, there is a lack of published data, such as binding constants or detailed structural analyses of supramolecular complexes, that would be necessary to construct a thorough and informative article on the specific topic of advanced research applications in supramolecular chemistry as requested. The available information is more general, discussing the broader class of diaryl ethers or focusing on applications that fall outside the strict scope of the user's request.
Therefore, due to the limited specific research on the supramolecular chemistry and molecular recognition applications of this compound and its derivatives, it is not possible to provide a detailed article on this subject at this time.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
